molecular formula C14H13NO2 B13703482 2-Cyclopropyl-7-methylquinoline-4-carboxylic Acid

2-Cyclopropyl-7-methylquinoline-4-carboxylic Acid

Cat. No.: B13703482
M. Wt: 227.26 g/mol
InChI Key: JTNSIFAUTKVMSR-UHFFFAOYSA-N
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Description

Quinoline derivatives are widely recognized for their biological and pharmaceutical activities, making them essential in medicinal chemistry . The compound features a quinoline core with a cyclopropyl group at the 2-position and a methyl group at the 7-position, along with a carboxylic acid functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-cyclopropyl-7-methylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method provides a straightforward route to quinoline-4-carboxylic acid derivatives. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols have been employed to construct and functionalize quinoline scaffolds .

Industrial Production Methods

Industrial production of quinoline derivatives often involves optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial processes. For example, the Pfitzinger reaction can be performed in water or ethanol as solvents, with catalysts such as KOH to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield quinoline-4-carboxylic acid derivatives with additional functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-Cyclopropyl-7-methylquinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyclopropyl-7-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from other quinoline derivatives is its specific substitution pattern, which may confer unique biological and chemical properties. The presence of the cyclopropyl group at the 2-position and the methyl group at the 7-position can influence the compound’s reactivity and interactions with molecular targets .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-cyclopropyl-7-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-8-2-5-10-11(14(16)17)7-12(9-3-4-9)15-13(10)6-8/h2,5-7,9H,3-4H2,1H3,(H,16,17)

InChI Key

JTNSIFAUTKVMSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)C3CC3)C(=O)O

Origin of Product

United States

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